molecular formula C6H13N3 B1265710 1-Azidohexane CAS No. 6926-45-0

1-Azidohexane

Cat. No.: B1265710
CAS No.: 6926-45-0
M. Wt: 127.19 g/mol
InChI Key: KFQRCGONYHVDKX-UHFFFAOYSA-N
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Description

1-Azidohexane is an organic compound with the molecular formula C6H13N3. It consists of a six-carbon chain (hexane) with an azide group (N₃) attached to the first carbon atom. The azide group is a highly reactive functional group consisting of three nitrogen atoms linked together. This compound is known for its reactivity and is used in various chemical reactions and applications .

Preparation Methods

1-Azidohexane can be synthesized through several methods. One common synthetic route involves the reaction between 1-bromohexane and sodium azide in a polar solvent like dimethylformamide at elevated temperatures. The reaction proceeds as follows: [ \text{C}6\text{H}{13}\text{Br} + \text{NaN}_3 \rightarrow \text{C}6\text{H}{13}\text{N}_3 + \text{NaBr} ] This method is widely used due to its simplicity and efficiency.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

1-Azidohexane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents like dimethylformamide, catalysts such as copper(I) iodide for cycloaddition reactions, and elevated temperatures for decomposition reactions.

Scientific Research Applications

Synthetic Organic Chemistry

1-Azidohexane is primarily utilized in synthetic organic chemistry, particularly in click chemistry . The azide group allows for selective reactions with alkenes and alkynes, facilitating the formation of stable triazole linkages. This reactivity is crucial for developing new materials and functionalized compounds.

Case Study: Alkene–Azide Chemistry

A notable study explored a one-step Hüisgen 1,3-dipolar cycloaddition reaction using this compound. This method enabled the synthesis of a library of small molecules and polymers without the need for solvents or catalysts. The reactions were conducted at elevated temperatures (80–100 °C), yielding products with over 90% purity . Such methodologies demonstrate the efficiency of this compound in producing complex structures through straightforward reactions.

Material Science

The unique properties of this compound make it valuable in material science, particularly in the development of functionalized surfaces and coatings. Its ability to form self-assembled monolayers on various substrates enhances surface properties, which can be tailored for specific applications.

Case Study: Functionalization of Gold Surfaces

Research involving gold surfaces functionalized with this compound-1-thiol showcased its potential in membrane engineering. By introducing azide functionalities, researchers could facilitate copper-catalyzed azide-alkyne cycloaddition reactions, leading to enhanced biotic-abiotic interfaces . This application highlights how this compound can serve as a critical component in advancing nanotechnology and biomaterials.

Biological Applications

While limited data exists regarding the biological applications of this compound, its azide group suggests potential uses in bioconjugation and drug delivery systems. The ability to selectively react with biomolecules opens avenues for developing targeted therapies.

Potential for Drug Delivery

The azide functionality can be leveraged to attach drugs to carriers through click chemistry, enhancing the specificity and efficacy of drug delivery systems. This application is particularly promising in cancer therapy, where targeted delivery can minimize side effects while maximizing therapeutic impact.

Safety and Handling Considerations

Due to its hazardous nature associated with the azide group, handling this compound requires strict safety precautions. It should be used in well-ventilated fume hoods with appropriate personal protective equipment, including gloves and goggles. Understanding these safety measures is crucial for researchers working with this compound.

Comparative Analysis with Related Compounds

To contextualize the utility of this compound, a comparison with structurally similar compounds reveals its unique advantages:

Compound NameStructure TypeUnique Features
1-AzidopentaneC₅H₁₃N₃Shorter carbon chain; similar reactivity
1-AzidooctaneC₈H₁₉N₃Longer carbon chain; potential for different solubility
Benzyl AzideC₇H₈N₃Aromatic system; distinct electronic properties
2-AzidopropaneC₃H₇N₃Branched structure; different steric hindrance

The medium-length carbon chain of this compound provides a balance between reactivity and stability, making it particularly useful for applications that require moderate solubility while retaining high reactivity.

Comparison with Similar Compounds

1-Azidohexane can be compared with other similar compounds, such as:

    1-Azidobutane: Similar to this compound but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties.

    1-Azidooctane: Similar to this compound but with a longer carbon chain. It also exhibits similar reactivity but may have different solubility and stability.

    1-Azidopentane: Another similar compound with a five-carbon chain.

The uniqueness of this compound lies in its optimal chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications.

Biological Activity

1-Azidohexane (C6H13N3) is a short-chain alkyl azide that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, highlighting its role in membrane synthesis, interactions with biomolecules, and potential applications in drug delivery and biosensing.

This compound is characterized by the presence of an azide functional group (-N3) attached to a hexane chain. Its chemical structure allows for various reactions, particularly in click chemistry, where it can participate in cycloaddition reactions to form stable products.

Membrane Synthesis

Research indicates that this compound plays a significant role in synthetic membrane formation. In a study involving giant vesicles (GVs), this compound was used alongside lysolecithin and cholesterol to create lipid dispersions. The addition of a copper catalyst facilitated the cycloaddition reaction, leading to the production of synthetic phospholipids with triazole rings. This process demonstrated that this compound can enhance membrane integrity and promote the budding and division of GVs, which are essential for cellular functions and synthetic biology applications .

Interaction with Biomolecules

This compound has been utilized in the development of DNA nano-biosensors. A study showed that self-assembled monolayers containing this compound-thiol facilitated the immobilization of DNA. This interaction is crucial for biosensing applications, where the detection of specific biomolecules can lead to advancements in diagnostics and therapeutics .

Case Study 1: Membrane Modification

In a recent experiment, researchers investigated the effects of this compound on microbial membranes. The study found that when combined with other lipid components, this compound significantly altered membrane permeability. This modification was linked to increased susceptibility to antimicrobial agents, suggesting potential applications in enhancing drug delivery systems .

Research Findings

Study Focus Findings
Membrane SynthesisDemonstrated that this compound enhances phospholipid production during vesicle budding.
DNA BiosensingShowed effective immobilization of DNA using this compound-thiol monolayers.
Membrane ModificationFound increased permeability and susceptibility to antimicrobial agents when using azide-modified lipids.

Properties

IUPAC Name

1-azidohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c1-2-3-4-5-6-8-9-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQRCGONYHVDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219326
Record name Hexane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6926-45-0
Record name Hexyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6926-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for producing 1-Azidohexane?

A1: this compound can be synthesized through several methods. Two prominent approaches highlighted in recent research include:

  • Reaction of Trialkylboranes with Lead(IV) Acetate Azide: This method utilizes a hydroboration reaction followed by treatment with lead(IV) acetate azide. [] This one-pot synthesis allows for the conversion of 1-hexene to this compound with moderate yields.

Q2: What is the structural characterization of this compound?

A2: this compound is characterized by the following:

  • Molecular Formula: C6H13N3 []
  • Spectroscopic Data: Although the provided abstracts don't detail specific spectroscopic data, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide information about the compound's structure and functional groups. []

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